Cas no 57282-69-6 (H-Ala-Ala-pNA hydrochloride salt)

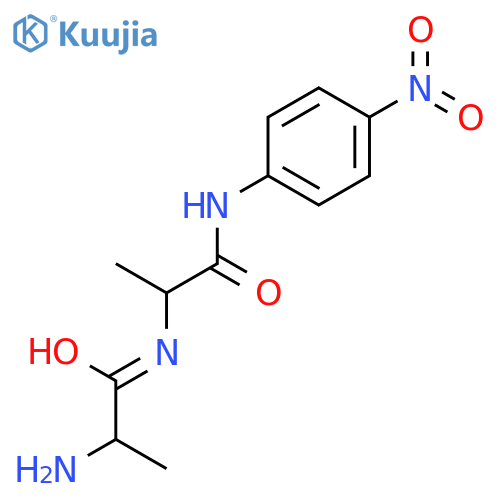

57282-69-6 structure

商品名:H-Ala-Ala-pNA hydrochloride salt

H-Ala-Ala-pNA hydrochloride salt 化学的及び物理的性質

名前と識別子

-

- (2S)-2-amino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide

- H-ALA-ALA-PNA

- A-4410

- DTXSID00428588

- 57282-69-6

- SCHEMBL2392922

- L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-

- L-Alanyl-L-alanine 4-nitroanilide hydrochloride

- H-Ala-Ala-pNA hydrochloride salt

-

- インチ: InChI=1S/C12H16N4O4/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18)/t7-,8-/m0/s1

- InChIKey: DGJXYQXDZRCZAS-YUMQZZPRSA-N

- ほほえんだ: C[C@H](N)C(N[C@H](C(NC1=CC=C([N+]([O-])=O)C=C1)=O)C)=O

計算された属性

- せいみつぶんしりょう: 280.11700

- どういたいしつりょう: 280.11715500g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 7

- 複雑さ: 374

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 130Ų

じっけんとくせい

- PSA: 133.53000

- LogP: 2.52200

H-Ala-Ala-pNA hydrochloride salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H297850-1000mg |

H-Ala-Ala-pNA hydrochloride salt |

57282-69-6 | 1g |

$ 1465.00 | 2022-06-04 | ||

| TRC | H297850-500mg |

H-Ala-Ala-pNA hydrochloride salt |

57282-69-6 | 500mg |

$ 915.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662073-1g |

(S)-2-amino-N-((S)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)propanamide |

57282-69-6 | 98% | 1g |

¥4063.00 | 2024-05-08 | |

| TRC | H297850-250mg |

H-Ala-Ala-pNA hydrochloride salt |

57282-69-6 | 250mg |

$ 555.00 | 2022-06-04 |

H-Ala-Ala-pNA hydrochloride salt 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

57282-69-6 (H-Ala-Ala-pNA hydrochloride salt) 関連製品

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬